2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate
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Overview
Description
2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate is a chemical compound with the molecular formula C₁₃H₈BrCl₃O₄S and a molecular weight of 446.53 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate typically involves the sulfonation of 5-bromo-2-methoxybenzene followed by the introduction of the 2,4,6-trichlorophenyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfonation and chlorination processes, utilizing industrial-grade reagents and equipment to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and methoxy groups can be substituted under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, affecting the sulfonate and phenyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine or methoxy groups.
Scientific Research Applications
2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biochemistry: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorophenyl 5-bromo-2-hydroxybenzenesulfonate
- 2,4,6-Trichlorophenyl 5-bromo-2-ethoxybenzenesulfonate
- 2,4,6-Trichlorophenyl 5-bromo-2-methylbenzenesulfonate
Uniqueness
2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl3O4S/c1-20-11-3-2-7(14)4-12(11)22(18,19)21-13-9(16)5-8(15)6-10(13)17/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORSCAJPNHYPIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207341 |
Source
|
Record name | 2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-47-3 |
Source
|
Record name | 2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophenyl 5-bromo-2-methoxybenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901207341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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